

The Structure of Alpha-Actinin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Actinine

Cat. No.: B1209776

[Get Quote](#)

Abstract

Alpha-actinin (ACTN) is a crucial cytoskeletal protein belonging to the spectrin superfamily, responsible for crosslinking actin filaments and providing structural integrity at key cellular locations such as focal adhesions and muscle Z-disks.[1] As a scaffold, it integrates the cytoskeleton with signaling pathways, interacting with a multitude of cellular components.[1] This guide provides a comprehensive technical overview of the structure of alpha-actinin, its isoforms, and its regulation. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this essential protein. The guide includes quantitative structural data, detailed experimental protocols for studying alpha-actinin, and visualizations of its domain architecture and signaling context.

Hierarchical Structure of Alpha-Actinin

Alpha-actinin functions as an anti-parallel homodimer, forming a characteristic rod-shaped structure approximately 360 Å in length.[2] This dimeric arrangement is fundamental to its ability to crosslink and bundle F-actin.[1] Each monomer, with a molecular weight of approximately 100-104 kDa, is a modular protein composed of three primary functional domains: an N-terminal actin-binding domain, a central rod domain, and a C-terminal calmodulin-like domain.[1][3]

Monomeric Domain Architecture

A single alpha-actinin polypeptide chain is organized into distinct functional regions:

- **N-Terminal Actin-Binding Domain (ABD):** This highly conserved domain is responsible for binding to F-actin.[1] It is composed of two tandem calponin homology (CH) domains, CH1 and CH2.[4] Each CH domain consists of about 110 residues forming a compact globular structure.[4] The ABD can exist in a "closed" conformation, where the CH domains interact closely, or an "open," higher-affinity state, a transition regulated by binding partners like phosphoinositides.[1]
- **Flexible Neck Region:** A flexible linker of approximately 24 residues connects the ABD to the central rod. This region is crucial for the conformational flexibility of the ABD, allowing it to adopt different structural states.[4]
- **Central Rod Domain:** This domain forms the rigid backbone of the monomer and is composed of four tandem spectrin-like repeats (SR1-SR4).[4] Each repeat is a three-helix bundle of 106 to 122 residues.[4] The rod domain is primarily responsible for the anti-parallel dimerization of alpha-actinin.[1]
- **C-Terminal Calmodulin-like (CaM) Domain:** Located at the C-terminus, this domain contains two pairs of EF-hand motifs (EF1/2 and EF3/4).[1] Its function is isoform-dependent. In non-muscle isoforms, it binds calcium, which inhibits actin binding, whereas in muscle isoforms, this calcium sensitivity is typically lost.[1] This domain is also involved in an autoinhibitory interaction with the neck region, which can be relieved by signaling molecules.[2]

[Click to download full resolution via product page](#)

Quaternary Structure: The Anti-Parallel Dimer

The functional unit of alpha-actinin is a homodimer formed by the anti-parallel association of two monomers.[1] This dimerization is mediated by strong interactions between the spectrin repeats of the central rod domains, with a dissociation constant (K_d) in the picomolar range (~10 pM), indicating a very stable complex.[1] The spectrin repeats of one monomer interact with the corresponding repeats of the other in a twisted arrangement (SR1 with SR4', SR2 with SR3', etc.), resulting in a rigid, elongated molecule with an actin-binding domain at each end.[5] This architecture is essential for its function as an actin filament crosslinker.

[Click to download full resolution via product page](#)

Quantitative Structural and Binding Data

Precise quantitative data is essential for understanding the molecular mechanics and interactions of alpha-actinin. The following tables summarize key parameters for human alpha-actinin isoforms.

Table 1: Physical Properties and Domain Boundaries of Human Alpha-Actinin Isoforms

Property	ACTN1 (Non-muscle)	ACTN2 (Muscle)	ACTN3 (Muscle)	ACTN4 (Non-muscle)	Reference(s)
Gene	ACTN1	ACTN2	ACTN3	ACTN4	[3] [6] [7]
Amino Acids	~892	894	~901	911	[3] [6] [8]
Molecular Weight (kDa)	~103	103.8	~103	~100	[3] [7] [9]
Domain Boundaries (ACTN4)					
CH1	N/A	N/A	N/A	aa 50-154	[7]
CH2	N/A	N/A	N/A	aa 163-269	[7]
SR1	N/A	N/A	N/A	aa 293-403	[7]
SR2	N/A	N/A	N/A	aa 413-518	[7]
SR3	N/A	N/A	N/A	aa 528-639	[7]
SR4	N/A	N/A	N/A	aa 649-752	[7]
EF1	N/A	N/A	N/A	aa 765-800	[7]
EF2	N/A	N/A	N/A	aa 806-841	[7]

Note: Domain boundaries are provided for human ACTN4 as a representative example and may vary slightly between isoforms.

Table 2: Binding Affinities (Dissociation Constant, Kd) of Alpha-Actinin

Interaction Partner	Isoform	Kd	Conditions / Notes	Reference(s)
Dimerization	ACTN4	~10 pM	Indicates a highly stable dimeric complex.	[1]
F-Actin	ACTN4 (WT)	0.267 μ M	In vitro co-sedimentation assay, Ca ²⁺ -free.	[10][11]
ACTN4 (WT)	1.216 μ M	In the presence of 1.5 mM Ca ²⁺ .	[10][11]	
ACTN4 (K255E Mutant)	0.046 μ M	Disease mutant with ~6-fold higher affinity.	[10][11]	
ACTN4 (General)	1-5 μ M	General reported range.	[12]	
Titin (Zr-7)	ACTN2 (WT)	2.90 μ M	Binding to the C-terminal CaM domain.	[2]
ACTN2 (WT) + PIP2	0.38 μ M	Affinity increases ~7.6-fold with PIP2.	[2]	
ACTN2 (Isolated CaM)	0.24 μ M	Isolated domain binding, no autoinhibition.	[2]	
Calcium (Ca ²⁺)	ACTN1	45-55 μ M	Binding to the EF-hand motifs.	[13]

Experimental Protocols

Investigating the structure and interactions of alpha-actinin requires a suite of biochemical and cell biology techniques. Below are detailed protocols for key experiments.

Recombinant Alpha-Actinin Expression and Purification (His-Tag)

This protocol describes the expression of N-terminally 6xHis-tagged alpha-actinin in *E. coli* and subsequent purification using Nickel-NTA affinity chromatography.

A. Expression:

- Transform *E. coli* BL21(DE3) cells with a pET-based expression vector containing the 6xHis-alpha-actinin construct.
- Inoculate a 10 mL LB broth starter culture (with appropriate antibiotic) and grow overnight at 37°C with shaking.
- Inoculate 1 L of LB broth with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
- Continue to culture for 4-6 hours at 25-30°C to improve protein solubility.
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

B. Purification (Native Conditions):

- Thaw the cell pellet on ice and resuspend in 20-30 mL of ice-cold Ni-NTA Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with 1 mg/mL lysozyme and a protease inhibitor cocktail.
- Incubate on ice for 30 minutes with gentle rocking.
- Lyse the cells by sonication on ice (e.g., 6 cycles of 15-second bursts with 45-second rests).

- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
- Equilibrate a Ni-NTA agarose column with 5 column volumes of Lysis Buffer.
- Load the cleared lysate onto the column. Collect the flow-through for analysis.
- Wash the column with 10 column volumes of Ni-NTA Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).
- Elute the protein with 5 column volumes of Ni-NTA Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect 1 mL fractions.
- Analyze fractions by SDS-PAGE to identify those containing pure alpha-actinin.
- Pool the purest fractions and dialyze against a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). Confirm purity and concentration.

F-Actin Co-Sedimentation Assay

This assay quantitatively measures the binding of alpha-actinin to filamentous actin (F-actin).

- **Actin Polymerization:** Polymerize purified G-actin (e.g., 20 µM) by adding 1/10th volume of 10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP) and incubating at room temperature for at least 1 hour.
- **Reaction Setup:** In ultracentrifuge tubes, prepare a series of reactions containing a fixed concentration of F-actin (e.g., 5 µM) and increasing concentrations of purified alpha-actinin (e.g., 0.1 µM to 20 µM) in Reaction Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl₂, 1 mM DTT). Include two control tubes: one with F-actin alone and one with the highest concentration of alpha-actinin alone.
- **Incubation:** Incubate all samples at room temperature for 30-60 minutes to allow binding to reach equilibrium.
- **Sedimentation:** Centrifuge the samples at 100,000 x g for 30 minutes at 22°C to pellet the F-actin and any bound proteins.

- **Sample Analysis:** Carefully separate the supernatant from the pellet for each reaction. Resuspend the pellet in a volume of 1x SDS-PAGE sample buffer equal to the supernatant volume.
- **Quantification:** Run equal volumes of supernatant (unbound protein) and pellet (bound protein) fractions on an SDS-PAGE gel. Stain with Coomassie Blue. Quantify the band intensities using densitometry.
- **Data Analysis:** Plot the concentration of bound alpha-actinin versus the concentration of free (unbound) alpha-actinin. Fit the data to a binding isotherm (e.g., a single-site binding model) to calculate the dissociation constant (K_d).[\[14\]](#)

Co-Immunoprecipitation (Co-IP) for Interaction Partners

This protocol is used to identify proteins that interact with alpha-actinin within a cellular context.

- **Cell Culture and Lysis:**
 - Culture cells (e.g., HEK293T or HeLa) to ~90% confluency.
 - Wash cells twice with ice-cold PBS.
 - Lyse cells on the plate by adding 1 mL of ice-cold Co-IP Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitor cocktails).
 - Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 20 minutes with occasional vortexing.
 - Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
- **Pre-clearing (Optional but Recommended):**
 - Add 20 µL of Protein A/G agarose bead slurry to the ~1 mg of cell lysate.
 - Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.

- Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Transfer the supernatant (pre-cleared lysate) to a fresh tube.
- Immunoprecipitation:
 - Add 2-5 µg of a high-quality anti-alpha-actinin antibody (or a negative control IgG) to the pre-cleared lysate.
 - Incubate on a rotator for 4 hours to overnight at 4°C.
 - Add 30 µL of Protein A/G agarose bead slurry and incubate for an additional 1-2 hours at 4°C.
- Washing:
 - Pellet the beads by centrifugation (1,000 x g, 1 min, 4°C). Discard the supernatant.
 - Wash the beads 3-5 times with 1 mL of cold Co-IP Lysis Buffer. After the final wash, carefully remove all residual buffer.
- Elution and Analysis:
 - Elute the protein complexes by resuspending the beads in 40 µL of 2x SDS-PAGE sample buffer and boiling for 5-10 minutes.
 - Pellet the beads and load the supernatant onto an SDS-PAGE gel for analysis by Western blotting or mass spectrometry to identify co-precipitated proteins.[\[15\]](#)[\[16\]](#)[\[17\]](#)

Alpha-Actinin in Signaling: Focal Adhesion Assembly

Alpha-actinin is a key component of focal adhesions, dynamic structures that link the actin cytoskeleton to the extracellular matrix (ECM) via integrin receptors. It plays a critical role in the maturation and stabilization of these adhesions.

The assembly of a focal adhesion is a hierarchical process initiated by integrin clustering and activation.

- **Initiation:** Integrin receptors bind to the ECM, leading to their clustering. This recruits initiator proteins like talin and kindlin to the cytoplasmic tails of the integrins.
- **Talin Activation:** Talin binds to integrins, causing a conformational change that activates the integrin to a high-affinity state. Talin also directly binds to actin, providing the initial mechanical link to the cytoskeleton.
- **Recruitment of Core Components:** The initial integrin-talin-actin complex serves as a platform to recruit other core focal adhesion proteins, including Focal Adhesion Kinase (FAK) and paxillin.
- **Alpha-Actinin and Vinculin Recruitment:** As the adhesion matures under actomyosin-generated force, talin is mechanically stretched. This stretching exposes cryptic binding sites for vinculin. Alpha-actinin is also recruited, where it crosslinks and stabilizes the actin filaments emanating from the adhesion site. Vinculin further strengthens the link between talin and actin.
- **Maturation:** Alpha-actinin bundles the actin stress fibers, providing a stable, force-resistant connection that is essential for mature focal adhesions and downstream signaling events that control cell migration, proliferation, and survival.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. THE FIFTH SENSE: MECHANOSENSORY REGULATION OF ALPHA-ACTININ-4 AND ITS RELEVANCE FOR CANCER METASTASIS - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. The Structure and Regulation of Human Muscle α -Actinin - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 3. Alpha-actinin-2 - Wikipedia [en.wikipedia.org]

- 4. rupress.org [rupress.org]
- 5. researchgate.net [researchgate.net]
- 6. Alpha-actinin-1 - Wikipedia [en.wikipedia.org]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. uniprot.org [uniprot.org]
- 9. uniprot.org [uniprot.org]
- 10. Disease-associated mutant α -actinin-4 reveals a mechanism for regulating its F-actin-binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Alpha Actinin 4 - 2x 50 μ g, >98% purity - HYPERMOL [hypermol.com]
- 13. Calcium affinity of human α -actinin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring Protein Binding to F-actin by Co-sedimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 16. bitesizebio.com [bitesizebio.com]
- 17. assaygenie.com [assaygenie.com]
- 18. researchgate.net [researchgate.net]
- 19. rupress.org [rupress.org]
- 20. Initiation of focal adhesion assembly by talin and kindlin: A dynamic view - PMC [pmc.ncbi.nlm.nih.gov]
- 21. What is the role of integrin clustering in focal adhesion assembly? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- To cite this document: BenchChem. [The Structure of Alpha-Actinin: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1209776#what-is-the-structure-of-alpha-actinin-protein>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com